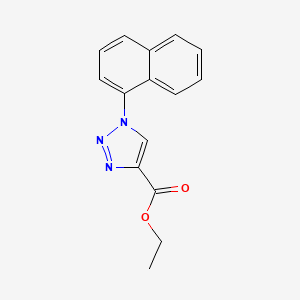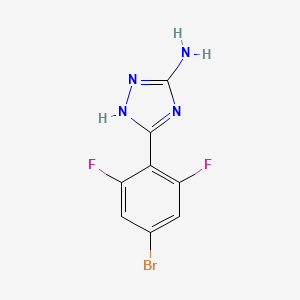![molecular formula C7H5IN2O B13659525 6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
6-Iodo-2-methyloxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. The presence of iodine and methyl groups on the oxazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with a suitable aldehyde, followed by iodination. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, phosphorus oxychloride or polyphosphoric acid can be used to promote the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methyloxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolo[4,5-b]pyridines.
Scientific Research Applications
6-Iodo-2-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Iodo-2-methyloxazolo[4,5-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar oxazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Iodo-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The methyl group further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
6-iodo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5IN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
ZTLFOFULARBYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
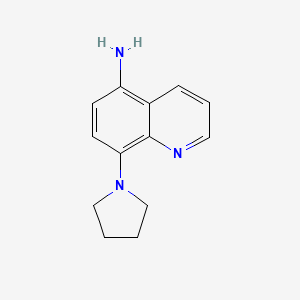
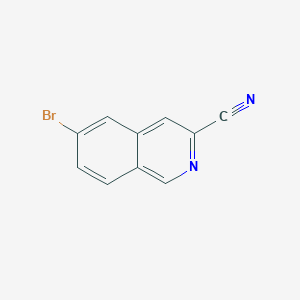
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
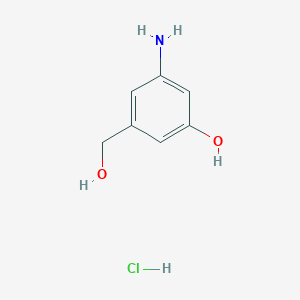
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

